1-betad-Triacetylribofuranosyl-5-iodouracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

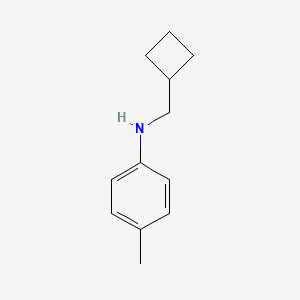

1-betad-Triacetylribofuranosyl-5-iodouracil is a nucleoside analog that incorporates a modified uracil base, specifically 5-iodouracil, attached to a ribofuranose sugar moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-betad-Triacetylribofuranosyl-5-iodouracil typically involves the following steps:

Protection of Ribose: The ribose sugar is first protected by acetylation to form triacetylribose.

Formation of the Nucleoside: The protected ribose is then coupled with 5-iodouracil under glycosylation conditions. This step often involves the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.

Deprotection: The final step involves the removal of the acetyl protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

反応の種類

1-β-D-トリアセチルリボフラノシル-5-ヨードウラシルは、いくつかの種類の化学反応を起こします。

置換反応: ウラシル環の5位にあるヨウ素原子は、アミンやチオールなどのさまざまな求核試薬で置換されて、新しい誘導体を形成することができます。

酸化と還元: この化合物は、特にウラシル環で酸化還元反応を起こし、異なる酸化状態および誘導体を形成することができます。

光架橋: 5-ヨードウラシル部分は、光架橋反応に関与することができます。これは、核酸-タンパク質相互作用を研究するのに役立ちます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アジ化ナトリウム、チオール、アミンなどの求核試薬があります。反応条件は、通常、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒と穏やかな加熱を使用することを含みます。

酸化と還元: 過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

光架橋: ヘリウム-カドミウムレーザーなどの紫外線(UV)光源を使用して、光架橋を誘導します。

主な生成物

置換生成物: 使用した求核試薬に応じて、さまざまな置換されたウラシル誘導体。

酸化と還元生成物: ウラシル環の異なる酸化状態。

光架橋生成物: 架橋された核酸-タンパク質複合体。

科学的研究の応用

1-β-D-トリアセチルリボフラノシル-5-ヨードウラシルは、科学研究においていくつかの応用があります。

化学: より複雑なヌクレオシド類似体の合成における構成要素として使用されます。

生物学: 特にDNAとRNAの研究において、核酸相互作用の研究に使用されます。

医学: 核酸代謝を阻害する能力により、抗ウイルス剤および抗癌剤としての可能性が調査されています。

産業: 診断ツールと治療薬の開発に使用されます。

作用機序

1-β-D-トリアセチルリボフラノシル-5-ヨードウラシルの作用機序は、核酸に取り込まれて、正常な核酸機能を阻害することにあります。ウラシル環の5位にあるヨウ素原子は、光架橋反応に関与する能力を高め、核酸-タンパク質相互作用を研究するのに役立ちます。さらに、天然のヌクレオシドとの構造的類似性により、DNAおよびRNAに取り込まれ、正常な細胞プロセスを阻害する可能性があります。

6. 類似化合物の比較

1-β-D-トリアセチルリボフラノシル-5-ヨードウラシルは、他のハロゲン化ヌクレオシドと比較することができます。例として、以下のものがあります。

5-ブロモウラシル: 構造は似ていますが、ヨウ素ではなく臭素原子があります。核酸研究にも使用されますが、反応性と光化学的特性が異なります。

5-フルオロウラシル: チミジル酸シンターゼを阻害する能力により、化学療法で使用されるよく知られた抗癌剤です。

5-クロロウラシル: 独特の化学的特性と用途を持つ、もう1つのハロゲン化ウラシル誘導体です。

1-β-D-トリアセチルリボフラノシル-5-ヨードウラシルの独自性は、ヨウ素原子にあります。これは、他のハロゲン化ヌクレオシドと比べて、独特の光化学的特性と反応性を与えます。

類似化合物との比較

1-betad-Triacetylribofuranosyl-5-iodouracil can be compared with other halogenated nucleosides, such as:

5-Bromouracil: Similar in structure but with a bromine atom instead of iodine. It is also used in nucleic acid research but has different reactivity and photochemical properties.

5-Fluorouracil: A well-known anticancer drug that incorporates a fluorine atom. It is used in chemotherapy due to its ability to inhibit thymidylate synthase.

5-Chlorouracil: Another halogenated uracil derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its iodine atom, which provides unique photochemical properties and reactivity compared to other halogenated nucleosides.

特性

分子式 |

C15H17IN2O9 |

|---|---|

分子量 |

496.21 g/mol |

IUPAC名 |

[3,4-diacetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H17IN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) |

InChIキー |

WPIWKTDTMIYODW-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)

![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)